N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE
Description
N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methyl groups, and a benzamide moiety with a nitro group. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C15H18N4O3 |
|---|---|
Molecular Weight |
302.33g/mol |
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C15H18N4O3/c1-4-18-11(3)12(9-17-18)8-16-15(20)13-6-5-7-14(10(13)2)19(21)22/h5-7,9H,4,8H2,1-3H3,(H,16,20) |
InChI Key |
SADKTHVMZAXTBU-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C |
Canonical SMILES |
CCN1C(=C(C=N1)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced onto the pyrazole ring through alkylation reactions using alkyl halides in the presence of a base.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 2-methyl-3-nitrobenzoic acid with appropriate amines under dehydrating conditions.
Coupling Reaction: The final step involves coupling the substituted pyrazole with the benzamide moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of N1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Amines: Reduction of the nitro group forms corresponding amines.
Hydroxylamines: Partial reduction of the nitro group forms hydroxylamines.
Substituted Benzamides: Nucleophilic substitution reactions yield various substituted benzamides.
Scientific Research Applications
N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity or modulating their function. The nitro group and pyrazole ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE
- N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE
- N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE
Uniqueness
N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of both ethyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
